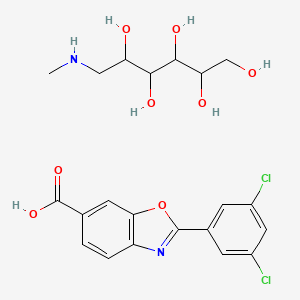

Methylglucamine; tafamidis

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylglucamine; tafamidis is a compound used primarily in the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM). This condition is characterized by the aggregation and deposition of amyloidogenic misfolded transthyretin in the myocardium, leading to restrictive cardiomyopathy and heart failure . Tafamidis stabilizes both wild-type and mutant transthyretin, inhibiting the formation of transthyretin amyloid fibrils .

準備方法

The preparation of tafamidis meglumine involves the synthesis of its crystalline forms. One notable method includes the preparation of crystalline form E of tafamidis meglumine salt. This method is advantageous due to its easy preparation, low technical requirements, and low hygroscopicity . The process involves the reaction of tafamidis with methylglucamine under specific conditions to yield the desired crystalline form .

化学反応の分析

Tafamidis undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of tafamidis with strong acids can lead to the formation of its salt forms .

科学的研究の応用

Tafamidis has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, tafamidis is used to delay disease progression in adults suffering from transthyretin amyloidosis . It is marketed worldwide under different tradenames as a free acid or in the form of its meglumine salt . In chemistry, tafamidis is studied for its polymorphic crystal forms and their thermal stability and structural features . In industry, tafamidis is used in the development and formulation of pharmaceutical products .

作用機序

Tafamidis exerts its effects by stabilizing transthyretin tetramers, reducing the amount of monomers available for amyloidogenesis . Genetic mutations or natural misfolding of transthyretin destabilize transthyretin tetramers, leading to their dissociation and aggregation in tissues . Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer and reducing the availability of monomers for amyloidogenesis .

類似化合物との比較

Tafamidis is unique in its ability to stabilize both wild-type and mutant transthyretin, inhibiting the formation of transthyretin amyloid fibrils . Similar compounds include diflunisal and other non-steroidal anti-inflammatory drugs (NSAIDs) that also stabilize transthyretin but with different mechanisms and efficacy . Tafamidis is the first medication approved for the treatment of ATTR-CM and has shown a reduction in all-cause mortality and cardiovascular-related hospitalizations in patients with amyloidosis .

特性

IUPAC Name |

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJDBUPLRMRBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12468188.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B12468204.png)

![1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene](/img/structure/B12468209.png)

![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468219.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12468232.png)

![4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468242.png)

![3-chloro-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12468254.png)

![1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468279.png)